N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-(4-pentoxyphenyl)benzamide
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Overview
Description
N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-(4-pentoxyphenyl)benzamide is a complex organic compound with a unique structure that includes a benzylamino group, a trichloroethyl group, and a pentoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-(4-pentoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Formation of the Benzylamino Intermediate: This step involves the reaction of benzylamine with a suitable precursor to form the benzylamino group.
Introduction of the Trichloroethyl Group: The trichloroethyl group is introduced through a reaction involving trichloroacetyl chloride and the benzylamino intermediate.
Coupling with the Pentoxyphenyl Group: The final step involves coupling the trichloroethyl-benzylamino intermediate with 4-(4-pentoxyphenyl)benzoic acid under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-(4-pentoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-(4-pentoxyphenyl)benzamide has several scientific research applications:
Chemistry: It can be used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-(4-pentoxyphenyl)benzamide involves its interaction with specific molecular targets. The benzylamino group may interact with enzymes or receptors, while the trichloroethyl group can enhance the compound’s binding affinity. The pentoxyphenyl group may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
Uniqueness
N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-(4-pentoxyphenyl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse applications and interactions that are not typically observed in simpler compounds.
Properties
IUPAC Name |
N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-(4-pentoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29Cl3N2O2/c1-2-3-7-18-34-24-16-14-22(15-17-24)21-10-12-23(13-11-21)25(33)32-26(27(28,29)30)31-19-20-8-5-4-6-9-20/h4-6,8-17,26,31H,2-3,7,18-19H2,1H3,(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVMIALCGOIODZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(C(Cl)(Cl)Cl)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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